

D-Leucine-d10: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Leucine-d10*

Cat. No.: *B12414514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

D-Leucine-d10 is a stable isotope-labeled form of the essential amino acid D-leucine, in which ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, quantitative proteomics, and drug development, primarily utilized as a tracer to study metabolic pathways and protein turnover. Its distinct mass allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses.

Chemical Properties of D-Leucine-d10

The fundamental chemical and physical properties of **D-Leucine-d10** are crucial for its application in experimental settings. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ D ₁₀ NO ₂	[1]
Molecular Weight	141.23 g/mol	[1]
CAS Number	271247-12-2	[1]
Appearance	Solid	N/A
Melting Point	293-296 °C (subl.)	N/A
Isotopic Purity	≥98 atom % D	N/A
Synonyms	(R)-2-Amino-4-methylpentanoic Acid-d10, H-D-Leu-OH-d10	[1]

Core Applications in Research

D-Leucine-d10 is a versatile tool with several key applications in scientific research, including:

- Metabolic Pathway Tracing: It is used to trace the metabolic fate of leucine in various biological systems. By tracking the incorporation of deuterium, researchers can elucidate both anabolic and catabolic pathways.[\[1\]](#)
- Quantitative Proteomics: **D-Leucine-d10** serves as an internal standard for the precise quantification of proteins in complex biological samples using mass spectrometry.[\[1\]](#) This is often employed in comparative proteomics to study differential protein expression.
- Protein Turnover Analysis: Stable isotope labeling with **D-Leucine-d10** allows for the measurement of protein synthesis and degradation rates in cells and tissues, providing insights into protein dynamics under different physiological and pathological conditions.[\[1\]](#)
- Kinetic Isotope Effects: The heavier mass of deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects with **D-Leucine-d10** can provide valuable information about enzyme reaction mechanisms.

Experimental Protocols and Methodologies

The primary application of **D-Leucine-d10** is in stable isotope labeling experiments to measure protein turnover and metabolic flux. Below is a generalized experimental workflow for an *in vivo* protein turnover study.

In Vivo Protein Turnover Analysis using D-Leucine-d10

This protocol outlines the key steps for measuring muscle protein synthesis in a model organism.

1. Animal Preparation and Tracer Administration:

- Acclimate subjects to the experimental conditions.
- Administer **D-Leucine-d10** intravenously. A common approach is a primed-continuous infusion to achieve a steady state of the tracer in the plasma.

2. Biological Sample Collection:

- Collect blood samples at baseline and at various time points during the infusion.
- Obtain tissue biopsies (e.g., muscle) at the beginning and end of the infusion period.

3. Sample Processing:

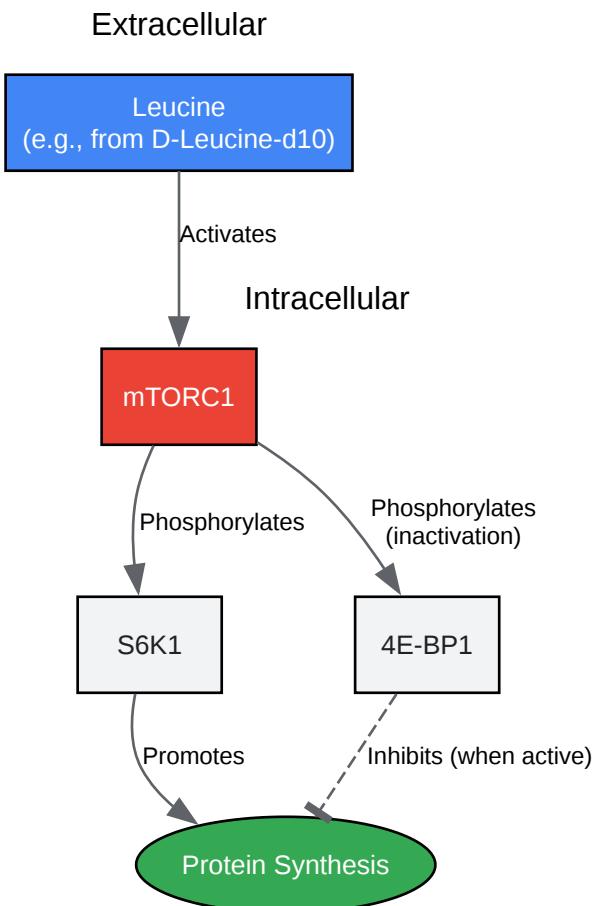
- Separate plasma from blood samples.
- Precipitate proteins from plasma and tissue homogenates using an acid (e.g., perchloric acid).
- Hydrolyze the protein pellet to release individual amino acids.
- Purify the amino acids from the hydrolysate using ion-exchange chromatography.

4. Mass Spectrometry Analysis:

- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the isotopic enrichment of leucine in both the plasma (precursor pool) and the tissue protein (product pool) by monitoring the abundance of the unlabeled (m/z) and labeled ($m/z+9$, as **D-Leucine-d10** is converted to d9-leucine *in vivo*) ions.[2][3]

5. Calculation of Protein Synthesis Rate:

- The fractional synthetic rate (FSR) of protein is calculated using the formula: $FSR (\%/\text{hour}) = (E_p / (E_a * t)) * 100$ Where:
- E_p is the isotopic enrichment of d9-leucine in the protein-bound pool.
- E_a is the average isotopic enrichment of d9-leucine in the precursor pool (plasma) over the infusion period.
- t is the duration of the labeling period in hours.


Visualizing Key Processes

The following diagrams illustrate the metabolic fate of **D-Leucine-d10** and a key signaling pathway it helps to investigate.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of **D-Leucine-d10** to L-Leucine-d9 in muscle tissue.

[Click to download full resolution via product page](#)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [D-Leucine-d10: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12414514#what-is-d-leucine-d10-and-its-chemical-properties\]](https://www.benchchem.com/product/b12414514#what-is-d-leucine-d10-and-its-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com